molecular formula C18H15BrN4S B3744860 4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B3744860
M. Wt: 399.3 g/mol
InChI Key: KDWGXYJFKBCNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of brominated aromatic rings, indole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the bromination of 4-methylphenyl compounds, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the formation of the triazole ring and the incorporation of the hydrosulfide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters such as temperature, pressure, and reaction time are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a less reactive form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylboronic acid: Shares the 4-methylphenyl moiety but lacks the indole and triazole groups.

    2-Phenyl-1H-indol-3-ylacetonitrile: Contains the indole moiety but differs in the rest of the structure.

Uniqueness

4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of brominated aromatic rings, indole, and triazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-bromo-4-methylphenyl)-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4S/c1-11-6-7-16(14(19)8-11)23-17(21-22-18(23)24)9-12-10-20-15-5-3-2-4-13(12)15/h2-8,10,20H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWGXYJFKBCNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CNC4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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